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molecular formula C8H11NS B8620589 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No. B8620589
M. Wt: 153.25 g/mol
InChI Key: DQMSQXZUGHBBDL-UHFFFAOYSA-N
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Patent
US08404723B2

Procedure details

5.00 g (37.7 mmol) of 2-chlorocyclohexanone and 2.83 g (37.7 mmol) of thioacetamide are heated in 25 ml of ethanol at the reflux temperature overnight. After cooling, the volatile components are removed in a rotary evaporator, and the remaining residue is taken up in 2 N sodium carbonate solution. It is extracted three times with dichloromethane, and the combined organic phases are dried with magnesium sulfate. The solvent is removed in a rotary evaporator, and the residue is then purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 7:3). 3.35 g (58% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[C:9]([NH2:12])(=[S:11])[CH3:10]>C(O)C>[CH3:10][C:9]1[S:11][C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[N:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
2.83 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatile components are removed in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
It is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is then purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 7:3)

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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